3-methylflavone-8-carboxylic acid is a member of the class of flavones that is flavone substituted at position 3 by a methyl group and at position 8 by a carboxylic acid group. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor. It is a member of flavones and an oxo monocarboxylic acid.
3-Methylflavone-8-carboxylic acid
CAS No.: 3468-01-7
Cat. No.: VC21349147
Molecular Formula: C17H12O4
Molecular Weight: 280.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 3468-01-7 |
---|---|
Molecular Formula | C17H12O4 |
Molecular Weight | 280.27 g/mol |
IUPAC Name | 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid |
Standard InChI | InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20) |
Standard InChI Key | KMMBBZOSQNLLMN-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 |
Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 |
Appearance | White solid |
Melting Point | 234-238 °C |
Chemical Structure and Properties
3-Methylflavone-8-carboxylic acid belongs to the flavone class of compounds, characterized by a 2-phenylchromen-4-one backbone with a methyl group at position 3 and a carboxylic acid group at position 8. The compound represents an important chemical entity in medicinal chemistry, particularly in relation to urological medications.
Structural Characteristics
The molecule consists of a chromone core with a phenyl substituent at position 2, a methyl group at position 3, and a carboxylic acid group at position 8. This specific arrangement of functional groups contributes to its unique chemical and pharmacological properties. The compound has a 2-phenylchromone structure, which is a common framework found in many biologically active flavonoids . The presence of the carboxylic acid group at position 8 distinguishes it from other flavone derivatives and contributes to its specific biological activities.
Physical and Chemical Properties
3-Methylflavone-8-carboxylic acid exhibits distinct physical and chemical properties that are relevant to its applications and handling. These properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C17H12O4 |
Molecular Weight | 280.28 g/mol |
Melting Point | 235-240°C |
Physical State | Solid |
Density | 1.408 g/cm³ (20°C) |
CAS Number | 3468-01-7 |
EINECS | 259-193-7 |
Storage Temperature | Ambient |
The compound has a relatively high melting point, indicating strong intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group . Its moderate molecular weight and specific functional groups contribute to its pharmacokinetic properties when administered as a drug or metabolite.
Synthesis and Preparation Methods
The synthesis of 3-Methylflavone-8-carboxylic acid has evolved over time, with recent innovations focusing on improving yield, reducing costs, and minimizing environmental impact. A patent has described an efficient preparation method that addresses limitations of previous synthetic routes.
Traditional Synthetic Approaches
Earlier methods for synthesizing 3-Methylflavone-8-carboxylic acid involved multiple steps with challenging reaction conditions. One approach utilized wintergreen oil through debrominate-hydrolysis of bromo-propionyl-rearrangement, followed by closed loop-hydrogenolysis. This six-step process had several drawbacks, including lengthy reaction times (24-30 hours), high temperature requirements (over 180°C), and low yields (approximately 35%) . Additionally, these methods often employed expensive reagents like bromine, contributing to higher production costs.
Improved Synthetic Method
A patented improved method takes methyl salicylate (wintergreen oil) as the starting material and proceeds through five key steps: chlorination, acylation, hydrogenolysis dechlorination, cyclization, and hydrolysis. This approach offers several advantages over previous methods:
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Substitutes less expensive chlorine for the more costly and toxic bromine
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Employs dehalogenation before ring closure, reducing impurity formation
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Achieves higher yields and purity with shorter process flow
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Reduces production risks and costs
The specific steps of this improved synthesis are outlined below:
Step | Process | Conditions | Yield |
---|---|---|---|
1 | Chlorination | Room temperature | 98.5% |
2 | Acylation | With Lewis acid catalyst | High yield |
3 | Hydrogenolysis dechlorination | 50-60°C with H₂ and Pd/C catalyst | ~90% |
4 | Cyclization | 175-180°C for 4 hours | ~85% |
5 | Hydrolysis | Reflux for 8-10 hours | ~88-89% |
This method produces 3-Methylflavone-8-carboxylic acid with a total yield exceeding 60% and purity greater than 99.99%, while reducing production costs by 30-35% . The improved synthesis represents a significant advancement for industrial-scale production of this compound.
Metabolic Relationships
3-Methylflavone-8-carboxylic acid holds particular significance as the primary metabolite of flavoxate, a drug used in urological applications. Understanding the metabolic relationships helps explain the compound's presence and role in biological systems.
Relationship to Flavoxate
Pharmacological Properties
The pharmacological profile of 3-Methylflavone-8-carboxylic acid has been investigated through various studies, revealing important activities that may contribute to its therapeutic potential.
Therapeutic Implications
Although the search results provide limited detailed information on specific pharmacological activities, the compound's relationship to flavoxate suggests potential applications in urological conditions. Flavoxate is primarily used for symptomatic relief of dysuria, urgency, nocturia, suprapubic pain, frequency, and incontinence associated with various urological disorders. The metabolite 3-Methylflavone-8-carboxylic acid may contribute to these therapeutic effects through mechanisms that require further elucidation.
Analytical Considerations
Proper identification and characterization of 3-Methylflavone-8-carboxylic acid are essential for research, quality control, and clinical applications. Various analytical methods can be employed to identify and quantify this compound.
Identification Methods
The compound can be identified using various spectroscopic and chromatographic techniques. Key identifiers include:
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IUPAC Name: 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid
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Alternative names: 3-Methyl-2-phenylchromone-8-carboxylic acid
These identifiers are essential for database searches and regulatory documentation. Structural confirmation typically involves techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy.
Chemical Descriptors
The compound has several computed chemical descriptors that aid in its characterization and identification:
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For the parent compound (C17H12O4):
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For the glucuronide metabolite (C23H20O10):
These descriptors provide valuable information for analytical chemistry applications and structure-activity relationship studies.
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